(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of related cyclopentane derivatives involves several key steps, including Dieckmann cyclization and subsequent transformations. For example, the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, involves an improved synthesis of (S)-2-aminoadipic acid, Dieckmann cyclization, and elaboration to the target compound (Bergmeier, S., Cobas, A., & Rapoport, H., 1993).
Molecular Structure Analysis
The detailed molecular structure of cyclopentane derivatives, including stereochemical aspects, is crucial for understanding their reactivity and potential applications. Studies on various cyclopentane derivatives, such as the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, provide insights into the structural features of these compounds, confirmed by NMR spectroscopy and HRMS investigation (Matulevičiūtė, G. et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of cyclopentane derivatives is highlighted by their involvement in a range of reactions, such as the unusual coupling of acetylenic esters and α-amino acids (Alizadeh, A., Hosseinpour, R., & Rostamnia, S., 2008). Such reactions underscore the versatility of cyclopentane derivatives as intermediates in synthesizing complex organic molecules.
Scientific Research Applications
Jasmonic Acid and Its Derivatives
Jasmonic Acid Synthesis and Biological Activities : Jasmonic acid (JA) and its derivatives, such as the volatile methyl ester (MJ), are plant stress hormones with significant biological activities. The synthesis, use, and biological functions of JA and its derivatives have been thoroughly reviewed. These compounds are being explored for their potential in drug and nutraceutical applications, with several analogs being considered for preclinical and clinical studies. The review emphasizes the ongoing interest in JA for developing new therapeutics and highlights recent innovations in the field (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Metabolism of Drug Molecules
Aspartame Metabolism : The metabolism of aspartame, a compound structurally different but relevant due to its methyl ester component, has been reviewed to show how its aspartyl moiety is metabolized in humans and animals. This compound is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol. The review discusses the metabolic pathways of aspartate, including its conversion to CO2 and incorporation into body constituents, offering insights into the metabolism of esterified compounds (Ranney & Oppermann, 1979).
Parabens and Their Toxicity
Evaluation of Methyl Paraben : The review on methyl paraben, a methyl ester of p-hydroxybenzoic acid used as a preservative, provides comprehensive insights into its absorption, metabolism, and excretion in humans. It discusses the compound's acute and chronic toxicity, carcinogenicity, and potential for causing allergic reactions. This review highlights the importance of understanding the health aspects of esters used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Biotechnological Applications
Lactic Acid Production from Biomass : The production and application potential of lactic acid, a hydroxycarboxylic acid like the compound , have been reviewed. Lactic acid is used in synthesizing biodegradable polymers and can be considered a feedstock for green chemistry. This review discusses the biotechnological routes for producing valuable chemicals from lactic acid, highlighting its significance in sustainable chemical production (Gao, Ma, & Xu, 2011).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could undergo.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
methyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@@H]1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427437 | |
Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
CAS RN |
262280-14-8 | |
Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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